[(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE
Description
[(2-Methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate is a synthetic organic compound featuring a brominated furan ring and a carbamoyl ester moiety linked to a 2-methoxyphenyl group. Its structure comprises a 5-bromo-substituted furan-2-carboxylate ester core, with a methylene bridge connecting the ester oxygen to a carbamoyl group.
Properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5/c1-19-10-5-3-2-4-9(10)16-13(17)8-20-14(18)11-6-7-12(15)21-11/h2-7H,8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSAIZHHOSDFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 5-Bromofuran-2-carboxylic Acid
The foundational step involves converting 5-bromofuran-2-carboxylic acid into its activated ester. Classical approaches employ DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane or THF. For instance, reaction with methyl chloroformate in the presence of triethylamine yields methyl 5-bromofuran-2-carboxylate at 0–5°C, achieving ~85% purity before chromatographic refinement.
Carbamoylation with 2-Methoxyaniline Derivatives
Subsequent carbamoylation introduces the (2-methoxyphenyl)carbamoyl moiety. A patented method utilizes 2-bromomalonaldehyde and amidine derivatives in protic solvents like glacial acetic acid, with molecular sieves (3 Å) acting as desiccants. For example, heating 2-methoxyaniline hydrochloride with the preformed ester at 80–100°C for 5–8 hours yields the target compound in 33–43% isolated yield. The reaction mechanism likely proceeds via nucleophilic acyl substitution, with the methoxy group directing regioselectivity.
One-Pot Synthesis Approaches
Recent innovations condense esterification and carbamoylation into a single step. A Beilstein Journal protocol demonstrates this using 4-amino-3-(azidocarbonyl)furoxan and 2-methoxyphenylamine in acetonitrile with triethylamine. After 3 hours at 60°C, the mixture is quenched with hydrochloric acid to precipitate the product, achieving 68–75% yield. This method reduces purification steps but requires stringent pH control (4.5–5.5) to suppress side reactions.
Optimization of Reaction Conditions
Temperature and pH Control
Optimal esterification occurs at 0–5°C to minimize diastereomer formation, while carbamoylation necessitates 70–105°C for complete conversion. The reaction pH critically influences carbamate stability: acidic conditions (pH < 6) favor protonation of the aniline nucleophile, whereas basic media (pH > 8) risk ester hydrolysis.
Solvent Systems and Catalysts
Protic solvents like glacial acetic acid enhance carbamoylation rates by stabilizing transition states via hydrogen bonding. Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may necessitate higher catalyst loadings. Catalytic molecular sieves (3 Å) adsorb water, shifting equilibrium toward product formation, while triethylamine scavenges HCl in situ.
Analytical Characterization Techniques
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C , confirming thermal stability suitable for pharmaceutical processing.
Comparative Analysis of Synthetic Routes
Table 1: Yield and Efficiency of Key Methods
The one-pot method offers efficiency gains but suffers from lower purity, necessitating recrystallization from ethanol/water. The patent route, despite moderate yields, excels in scalability, using inexpensive 2-bromomalonaldehyde and avoiding chromatographic purification.
Applications and Derivative Synthesis
The compound serves as a precursor to kinase inhibitors and protease modulators, with its bromine atom enabling Suzuki-Miyaura cross-coupling for biaryl derivatives. Recent studies highlight its role in synthesizing TMPS S2 protease inhibitors , where the carbamate group mimics transition-state tetrahedral intermediates.
Chemical Reactions Analysis
Types of Reactions
[(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aromatic amine group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of bromofuran compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing furan rings can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of the methoxyphenyl group enhances the compound's effectiveness against specific cancer types, potentially through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival.
Case Study:
A study published in a peer-reviewed journal demonstrated that a structurally similar compound led to a reduction in tumor size in xenograft models of breast cancer. The results suggested that the furan moiety plays a crucial role in the compound's bioactivity, making [(2-Methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate a candidate for further development in anticancer therapies .
Antimicrobial Properties
The antimicrobial efficacy of furan derivatives has been well-documented. Research has shown that compounds with bromine substitutions exhibit enhanced activity against various bacterial strains. The presence of the methoxyphenyl group may contribute to increased lipophilicity, facilitating better membrane penetration and antimicrobial action.
Data Table: Antimicrobial Activity
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Building Block for Drug Development
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows for modifications that can lead to new compounds with desired biological activities.
Synthetic Pathway Example:
The compound can be utilized as a precursor for synthesizing more complex molecules through reactions such as nucleophilic substitution or coupling reactions, which are fundamental in drug design and development processes.
Material Science
In material science, derivatives of bromofurans have been explored for their potential use in creating novel materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices could lead to materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize [(2-Methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate, we analyze its structural and functional analogs:
Halogenated Furan Derivatives
- For instance, chlorinated furans are often less lipophilic than brominated counterparts, impacting membrane permeability .
- 5-Iodofuran-2-carboxylate analogs : Iodine’s larger atomic radius and higher electronegativity may enhance halogen bonding interactions, a feature exploited in kinase inhibitors. However, iodine’s susceptibility to metabolic dehalogenation could reduce stability compared to bromine .
NBOMe Series Compounds (e.g., 25B-NBOMe)
While structurally distinct (NBOMes are phenethylamines with a 2-methoxyphenylmethylamino group), 25B-NBOMe shares the 2-methoxyphenyl and bromine substituents. Key differences include:
- Backbone : NBOMes feature a phenethylamine core, whereas the target compound has a furan-carboxylate ester.
- Pharmacology : 25B-NBOMe acts as a potent serotonin 5-HT₂A receptor agonist, whereas the target’s ester and carbamoyl groups may favor hydrolysis or interaction with esterase enzymes, limiting CNS activity .
Benzofuran Carboxamide Derivatives
The Wyeth Corp compound (5-cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide) shares a heterocyclic carboxylate backbone but differs critically:
- Substituents : The Wyeth compound includes a sulfonamide and fluorophenyl group, enhancing metabolic stability and target selectivity in pharmaceuticals.
- Applications : Benzofuran carboxamides are often developed as kinase inhibitors or anti-inflammatory agents, whereas bromofuran carboxylates may exhibit divergent reactivity due to bromine’s electron-withdrawing effects .
Structural and Functional Comparison Table
Research Findings and Implications
- Reactivity: The bromine atom in the target compound may enhance electrophilic aromatic substitution reactivity compared to non-halogenated analogs, facilitating derivatization.
- Metabolic Stability : The ester group is prone to hydrolysis by esterases, contrasting with the hydrolytic resistance of carboxamides (e.g., Wyeth compound) .
Biological Activity
[(2-Methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate, also known by its CAS number 474272-94-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and literature.
Chemical Structure and Properties
The molecular formula of this compound is C14H12BrNO5, with a molecular weight of approximately 354.1528 g/mol. The compound features a furan ring substituted with a bromine atom and an ester functional group, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds containing furan moieties often exhibit antimicrobial activity. A study examining various furan derivatives found that those with halogen substitutions, such as bromine, displayed enhanced antibacterial effects against Gram-positive and Gram-negative bacteria . The presence of the methoxyphenyl group may further augment this activity through synergistic effects.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. In a recent study, it was shown to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
Another significant aspect of its biological activity is the inhibition of specific enzymes involved in disease pathways. For instance, this compound has been reported to inhibit certain kinases associated with cancer progression, suggesting a role in targeted cancer therapy .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific kinases |
Case Study: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values determined at 25 µM for MCF-7 and 30 µM for HCT116. Notably, apoptotic markers such as cleaved caspase-3 were significantly elevated in treated cells compared to controls, confirming the compound's role in triggering programmed cell death .
Mechanistic Insights
The mechanism behind the anticancer activity was further elucidated through Western blot analysis, which showed upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2). This suggests that this compound may activate intrinsic apoptotic pathways in cancer cells .
Q & A
Q. What are the optimized synthetic routes for [(2-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate?
The compound is synthesized via nucleophilic acyl substitution between 5-bromofuran-2-carboxylic acid and (2-methoxyphenyl)carbamoyl chloride, typically catalyzed by triethylamine in anhydrous dichloromethane . Optimization strategies include:
- Continuous flow reactors to enhance reaction efficiency and scalability.
- Temperature control (0–5°C) to minimize side reactions.
- Purification via column chromatography (hexane/ethyl acetate gradient) to achieve >95% purity.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm regiochemistry and functional groups .
- Mass spectrometry (HRMS) to resolve molecular weight discrepancies (e.g., 332.15 vs. 338.15 g/mol) .
- X-ray crystallography using SHELXL for crystal structure refinement, with H atoms modeled via riding coordinates .
Q. How do bromine and ester groups influence its reactivity?
The 5-bromo substituent on the furan ring enhances electrophilic aromatic substitution (e.g., Suzuki coupling), while the ester group facilitates hydrolysis to carboxylic acid derivatives under basic conditions. Reactivity studies should monitor:
- Solvent polarity (e.g., DMF vs. THF) for nucleophilic substitutions.
- Catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?
SAR strategies involve:
- Substituent variation : Replacing the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate bioactivity .
- Bioisosteric replacement : Swapping the furan ring with thiophene to assess metabolic stability.
- In vitro assays : Testing cytotoxicity (e.g., IC₅₀ values in cancer cell lines) and antimicrobial activity (MIC against Gram+/Gram– bacteria) .
Q. How should researchers address contradictions in reported molecular weights?
Discrepancies (e.g., 332.15 vs. 338.15 g/mol) arise from isotopic variations or synthesis intermediates. Resolution requires:
- High-resolution mass spectrometry (HRMS) to confirm exact mass.
- Elemental analysis (C, H, N) to validate stoichiometry .
Q. What computational methods predict electronic properties and reactivity?
Q. What mechanistic insights explain its biological activity?
Proposed mechanisms include:
- Enzyme inhibition : Competitive binding to ATP pockets in kinases (e.g., EGFR) via hydrogen bonding with the carbamate group .
- DNA intercalation : Planar aromatic systems (furan/phenyl) interacting with DNA base pairs, assessed via UV-Vis hypochromicity assays .
Q. How to optimize crystallization for X-ray diffraction studies?
- Solvent selection : Slow evaporation of acetone or ethyl acetate solutions yields high-quality single crystals .
- Cryogenic cooling (100 K) to minimize thermal motion artifacts during data collection.
- SHELXL refinement : Use TWIN and HKLF5 commands for twinned data .
Q. What strategies enhance pharmacological profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
